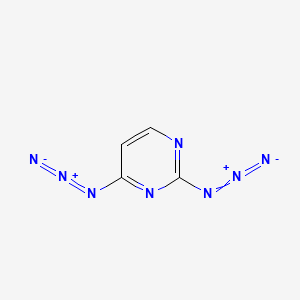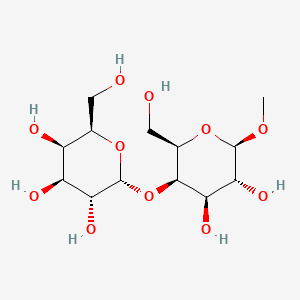
2,4-Diazidopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diazidopyrimidine is a chemical compound with the molecular formula C₄H₂N₈ and a molecular weight of 162.1123 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The azido groups at positions 2 and 4 make this compound highly reactive and useful in various chemical applications.
Vorbereitungsmethoden
The synthesis of 2,4-Diazidopyrimidine typically involves the reaction of 2,4-dichloropyrimidine with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of chlorine atoms with azido groups . The reaction conditions must be carefully controlled to ensure the complete conversion of the starting material to the desired product.
Analyse Chemischer Reaktionen
2,4-Diazidopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
2,4-Diazidopyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo cycloaddition reactions.
Chemical Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Wirkmechanismus
The mechanism of action of 2,4-Diazidopyrimidine largely depends on its reactivity and the nature of the azido groups. The azido groups can undergo cycloaddition reactions with alkynes or other dipolarophiles to form stable triazole rings . This reactivity is exploited in various applications, including click chemistry and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
2,4-Diazidopyrimidine can be compared with other azido-substituted pyrimidines, such as 2-azidopyrimidine and 4-azidopyrimidine. These compounds share similar reactivity due to the presence of azido groups but differ in their substitution patterns and resulting chemical properties . For example, 2-azidopyrimidine has an azido group at position 2, while 4-azidopyrimidine has it at position 4. These differences can influence their reactivity and applications in chemical synthesis and material science .
Eigenschaften
CAS-Nummer |
81686-10-4 |
|---|---|
Molekularformel |
C4H2N8 |
Molekulargewicht |
162.11 g/mol |
IUPAC-Name |
2,4-diazidopyrimidine |
InChI |
InChI=1S/C4H2N8/c5-11-9-3-1-2-7-4(8-3)10-12-6/h1-2H |
InChI-Schlüssel |
MIMQLFWRQOEHKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1N=[N+]=[N-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)







![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)


![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)
